N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative featuring two distinct pharmacophores: a benzo[d][1,3]dioxolylmethyl group and a 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common aromatic scaffold in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties . The oxazolidinone ring, substituted with a thiophene sulfonyl group, introduces sulfonamide functionality, which is frequently leveraged in drug design for hydrogen-bonding interactions and improved solubility . This compound’s synthesis likely involves carbodiimide-mediated amide coupling, as seen in structurally related molecules (e.g., EDCl/HOBt in and ) .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S2/c22-17(19-9-12-3-4-13-14(8-12)28-11-27-13)18(23)20-10-15-21(5-6-26-15)30(24,25)16-2-1-7-29-16/h1-4,7-8,15H,5-6,9-11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWDZJRDAJOGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with benzo[d][1,3]dioxol-5-yl and thiophene groups have been reported to inhibit vegfr1, a receptor tyrosine kinase involved in angiogenesis.
Mode of Action
Based on the structural similarity to other compounds, it is plausible that it binds to the active site of its target protein, thereby inhibiting its function.
Biochemical Pathways
The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1. This pathway plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR1, the compound could potentially disrupt angiogenesis, which is a critical process in tumor growth and metastasis.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound features a benzo[d][1,3]dioxole moiety, an oxazolidine ring, and an oxalamide linkage, which contribute to its diverse biological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 489.5 g/mol. The structural components are critical for its interaction with biological targets.
| Component | Molecular Formula | Molecular Weight |
|---|---|---|
| Benzo[d][1,3]dioxole | C8H6O3 | 150.14 g/mol |
| Oxazolidine Ring | C4H7N | 70.11 g/mol |
| Oxalamide Linkage | C3H4N2O2 | 100.08 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with tubulin, disrupting microtubule assembly. This disruption leads to mitotic blockade and apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
- Compound IIc showed potent inhibition of α-amylase with an IC50 value of 0.68 µM and demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells (IC50 > 150 µM) .
In Vivo Studies
In vivo assessments using streptozotocin-induced diabetic mice indicated that related compounds could substantially lower blood glucose levels, suggesting potential antidiabetic properties alongside anticancer effects .
Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2 revealed that modifications to the oxazolidine ring enhanced the compound's anticonvulsant properties. Compounds tested provided up to 80% protection in convulsion models at varying dosages .
Study 2: Anticancer Efficacy
Another investigation highlighted the efficacy of benzodioxol derivatives against multiple cancer cell lines. The study reported that certain derivatives exhibited IC50 values ranging from 26 to 65 µM against four different cancer types .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous molecules from the literature:
Key Observations :
Oxazolidinone vs. Thiazolidinone: The target compound’s oxazolidinone ring (oxygen heteroatom) contrasts with thiazolidinone derivatives (sulfur heteroatom). Thiazolidinones are associated with antidiabetic applications (e.g., pioglitazone), while oxazolidinones are often antimicrobial (e.g., linezolid) . The sulfonyl group in the target compound may mimic sulfonamide drugs, enabling protease or kinase inhibition.
Benzodioxole vs. Simple Benzamides : The benzo[d][1,3]dioxole group in the target compound and the patent molecule () provides metabolic stability via steric shielding of aromatic rings, unlike simpler benzamides (), which prioritize directing-group functionality .
Sulfonyl vs. In contrast, trifluoromethyl groups () improve lipophilicity and membrane permeability .
Crystallographic and Computational Analysis
- SHELX () and Mercury CSD () are critical tools for structural validation. For example, the N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () was confirmed via X-ray diffraction, highlighting the role of hydrogen-bonding networks in stabilizing its N,O-bidentate group . Similar analysis could be applied to the target compound to resolve sulfonyl-oxazolidinone conformation.
- Packing similarity calculations (Mercury, ) would enable comparison of the target compound’s crystal lattice with analogs, predicting solubility and polymorphism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
